Tetrahydroxanthohumol

Beschreibung

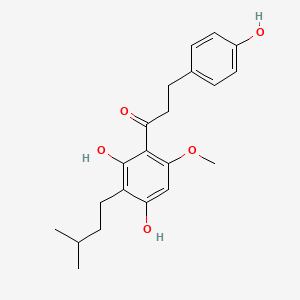

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H26O5 |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbutyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H26O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h5-6,8-9,12-13,22,24-25H,4,7,10-11H2,1-3H3 |

InChI-Schlüssel |

RNYWSIACWNMMEO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydroxanthohumol (TXN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxanthohumol (TXN), a semi-synthetic derivative of the hop-derived prenylflavonoid Xanthohumol (B1683332) (XN), has emerged as a promising therapeutic agent, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of TXN. It is intended to serve as a core resource for researchers, chemists, and pharmacologists engaged in the study and development of this potent bioactive molecule. This document outlines a standard laboratory-scale synthesis of TXN via catalytic hydrogenation of XN, followed by purification and rigorous characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide delves into the well-documented biological activity of TXN as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonist and its implications for therapeutic intervention in conditions such as hepatic steatosis.

Synthesis of this compound (TXN)

The synthesis of this compound involves the catalytic hydrogenation of its precursor, Xanthohumol. This reaction reduces the α,β-unsaturated ketone moiety of the chalcone (B49325) structure.

Experimental Protocol: Catalytic Hydrogenation of Xanthohumol

This protocol outlines a standard procedure for the synthesis of TXN from XN.

Materials:

-

Xanthohumol (XN) (>98% purity)

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Ethyl acetate (B1210297) (ACS grade)

-

Methanol (B129727) (ACS grade)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with filter paper, or a celite pad)

Procedure:

-

Dissolution: Dissolve Xanthohumol (1.0 g, 2.8 mmol) in ethyl acetate (50 mL) in a suitable hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (0.1 g, 10% w/w) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to 50 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Filtration: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite or a membrane filter to remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., methanol/water) to afford pure this compound as a pale yellow solid.

Synthesis Workflow

Characterization of this compound (TXN)

Thorough characterization is essential to confirm the identity and purity of the synthesized TXN. The following sections detail the standard analytical methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized TXN and for monitoring the progress of the synthesis reaction.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program:

-

0-20 min: 20% to 80% B

-

20-25 min: 80% to 100% B

-

25-30 min: 100% B

-

30.1-35 min: 100% to 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of TXN in methanol to a concentration of approximately 1 mg/mL.

Data Presentation:

| Parameter | Value |

| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Expected Purity | >98% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of TXN and to study its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS analysis.

-

Ionization Mode: Positive ESI mode is typically used.

-

Sample Infusion: The sample, dissolved in methanol, is directly infused into the mass spectrometer.

-

MS1 Analysis: Scan for the protonated molecular ion [M+H]⁺. The expected m/z for TXN (C₂₁H₂₄O₅) is 357.16.

-

MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions.

Expected Fragmentation Pattern: The fragmentation of TXN is expected to involve the loss of the prenyl group and cleavages within the chalcone backbone.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 357.16 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 339.15 | Loss of a water molecule |

| [M+H - C₅H₈]⁺ | 289.10 | Loss of the prenyl group (isoprene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the unambiguous structural elucidation of TXN.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

-

Sample Preparation: Dissolve approximately 5-10 mg of pure TXN in 0.5-0.7 mL of the deuterated solvent.

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (COSY, HSQC, HMBC) for complete assignment.

¹H and ¹³C NMR Spectral Data (Predicted and Literature-Based):

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| A-Ring | ||

| 1' | ~105.0 | - |

| 2' | ~160.0 | - |

| 3' | ~108.0 | - |

| 4' | ~162.0 | - |

| 5' | ~91.0 | ~6.0 (s) |

| 6' | ~165.0 | - |

| B-Ring | ||

| 1 | ~130.0 | - |

| 2, 6 | ~128.0 | ~7.2 (d, J=8.5) |

| 3, 5 | ~115.0 | ~6.8 (d, J=8.5) |

| 4 | ~158.0 | - |

| Chalcone | ||

| α | ~40.0 | ~3.2 (t, J=7.5) |

| β | ~45.0 | ~2.8 (t, J=7.5) |

| C=O | ~205.0 | - |

| Prenyl Group | ||

| 1'' | ~22.0 | ~3.2 (d, J=7.0) |

| 2'' | ~122.0 | ~5.2 (t, J=7.0) |

| 3'' | ~132.0 | - |

| 4'' | ~25.0 | ~1.7 (s) |

| 5'' | ~18.0 | ~1.6 (s) |

| OCH₃ | ~55.0 | ~3.8 (s) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Biological Activity and Signaling Pathway

This compound has been extensively studied for its beneficial effects on metabolic health, primarily through its action as a PPARγ antagonist.[1][2][3]

Mechanism of Action: PPARγ Antagonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and lipid metabolism.[4][5][6] While PPARγ agonists are used as insulin (B600854) sensitizers, they can also lead to undesirable side effects like weight gain.[6] TXN acts as an antagonist, binding to PPARγ and inhibiting its transcriptional activity.[1][2][3] This antagonism has been shown to attenuate high-fat diet-induced hepatic steatosis (fatty liver disease) by reducing the expression of genes involved in lipid synthesis and storage.[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of TXN as a PPARγ antagonist.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive characterization of this compound. The detailed protocols for synthesis, purification, and analysis using HPLC, MS, and NMR are intended to facilitate reproducible research and development efforts. The elucidation of its biological activity as a PPARγ antagonist underscores its therapeutic potential and provides a clear direction for future pharmacological studies. This document serves as a valuable resource for scientists working to unlock the full potential of this promising natural product derivative.

References

- 1. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Cross-regulation Between PPAR-γ and other Signaling Pathways: Implications for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Tetrahydroxanthohumol: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxanthohumol (TXN), a derivative of the hop flavonoid xanthohumol (B1683332) (XN), has emerged as a promising therapeutic agent with potential applications in metabolic disorders and oncology. Unlike its precursor, TXN is not metabolized into the potent phytoestrogen 8-prenylnaringenin, enhancing its safety profile for clinical development. Furthermore, in vivo studies have demonstrated that TXN achieves higher tissue concentrations compared to xanthohumol, suggesting greater bioavailability and efficacy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, with a focus on its role in metabolic regulation and cancer therapy.

Core Mechanism of Action: PPARγ Antagonism

The primary mechanism of action identified for this compound is its role as an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4][5][6][7] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[2] By binding to PPARγ without activating it, TXN effectively blocks the downstream signaling cascade that promotes the storage of fatty acids and the formation of fat cells.[2] This antagonistic action on PPARγ is central to TXN's ability to attenuate high-fat diet-induced hepatic steatosis (fatty liver disease) and other metabolic dysregulations.[1][3][4]

Molecular docking simulations have confirmed that TXN binds within the ligand-binding domain pocket of PPARγ.[1][5][7] This direct interaction prevents the recruitment of coactivator proteins necessary for the transcription of target genes involved in lipogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: PPARγ Binding Affinity

| Compound | IC50 for PPARγ Binding | Reference |

| This compound (TXN) | Similar to Pioglitazone | [1][5][7] |

| Xanthohumol (XN) | Similar to Pioglitazone | [1][5][7] |

| Oleate | 8-10 times weaker than TXN and XN | [1][5][7] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 35.8 ± 1.2 | [8] |

| HT29 | Colon Carcinoma | 34.6 ± 1.1 | [8] |

| HepG2 | Hepatocellular Carcinoma | 30.1 ± 1.1 | [8] |

| Huh7 | Hepatocellular Carcinoma | 25.9 ± 1.2 | [8] |

Signaling Pathways

PPARγ Antagonism Pathway in Hepatic Steatosis

The diagram below illustrates the mechanism by which TXN antagonizes PPARγ to mitigate hepatic steatosis. In a state of excess fatty acids, PPARγ is activated, leading to the expression of genes that promote lipid storage and adipogenesis. TXN competitively binds to the PPARγ ligand-binding domain, preventing its activation and subsequently reducing the expression of lipogenic genes, thereby ameliorating the accumulation of fat in the liver.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPA… [ouci.dntb.gov.ua]

- 5. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. 1,3,5,8-Tetrahydroxyxanthone suppressed adipogenesis via activating Hedgehog signaling in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Tetrahydroxanthohumol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxanthohumol (TXN), a synthetic derivative of the hop-derived prenylflavonoid Xanthohumol (B1683332) (XN), has emerged as a promising therapeutic agent for metabolic syndrome.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of TXN, drawing upon available preclinical data. While specific quantitative pharmacokinetic parameters for TXN are not yet fully elucidated, comparative studies with its parent compound, XN, reveal significantly higher bioavailability. This guide summarizes the known tissue distribution, the primary mechanism of action via Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonism, and the consequential impact on various signaling pathways. Detailed experimental methodologies from key in vivo studies are provided, alongside a discussion of the known metabolism of the parent compound, XN, to infer the likely metabolic fate of TXN. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

This compound (TXN) is a synthetic, non-estrogenic derivative of Xanthohumol (XN), a prominent prenylated flavonoid found in hops (Humulus lupulus L.).[1][4] XN has been extensively studied for its potential health benefits, but its therapeutic application has been limited by its metabolic instability and conversion to the potent phytoestrogen 8-prenylnaringenin (B1664708). TXN was developed to overcome these limitations while retaining or enhancing the beneficial effects on metabolic health. Preclinical studies have demonstrated that TXN is more effective than XN in attenuating high-fat diet-induced obesity and metabolic syndrome in mice.[1][3] This enhanced efficacy is attributed, at least in part, to its improved pharmacokinetic profile.[1][3]

Pharmacokinetics

While a complete pharmacokinetic profile of TXN with specific quantitative parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution is not yet available in the public domain, comparative in vivo studies provide significant insights into its bioavailability and tissue distribution relative to its parent compound, Xanthohumol (XN).

Bioavailability and Tissue Distribution

Studies in diet-induced obese C57BL/6J mice have shown that TXN achieves significantly higher concentrations in key metabolic tissues compared to XN when administered orally as a dietary supplement. Specifically, TXN levels were found to be 5-fold higher in muscle, 10-fold higher in plasma, and 12-fold higher in the liver than those of XN.[1][3] This suggests that TXN has substantially greater oral bioavailability and/or altered tissue distribution, which likely contributes to its enhanced biological activity.[1][3] In one study, TXN was undetectable in the white adipose tissue of these mice.[5]

Table 1: Comparative Tissue Levels of this compound (TXN) vs. Xanthohumol (XN) in Mice

| Tissue | Relative Concentration (TXN vs. XN) |

| Muscle | 5-fold higher |

| Plasma | 10-fold higher |

| Liver | 12-fold higher |

Data derived from Miranda et al., 2018 as cited in Zhang et al., 2021.[1][3]

For comparative purposes, the pharmacokinetic parameters of the parent compound, Xanthohumol, have been well-characterized in rats and are presented in Table 2.

Table 2: Pharmacokinetic Parameters of Xanthohumol (Total: Free + Conjugated) in Male Sprague-Dawley Rats After a Single Oral Dose

| Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC0-96h (h*mg/L) |

| 1.86 | 0.019 ± 0.002 | ~4 | 0.84 ± 0.17 |

| 5.64 | 0.043 ± 0.002 | ~4 | 1.03 ± 0.12 |

| 16.9 | 0.15 ± 0.01 | ~4 | 2.49 ± 0.10 |

Data from Legette et al., 2012.[6]

Metabolism

The direct metabolism of TXN has not been explicitly detailed in published literature. However, insights into its potential biotransformation can be gleaned from the extensive studies on its parent compound, XN. The hydrogenation of the α,β-double bond in the chalcone (B49325) structure of XN to form TXN is expected to significantly alter its metabolic fate, primarily by preventing cyclization to isoxanthohumol (B16456) and subsequent conversion to estrogenic metabolites.

Predicted Metabolic Pathways of TXN

Based on the known metabolism of XN, the following pathways are plausible for TXN:

-

Phase I Metabolism: Hydroxylation of the prenyl group is a primary metabolic route for XN, and it is likely that TXN undergoes similar oxidative metabolism.[5][7]

-

Phase II Metabolism: Glucuronidation and sulfation are common conjugation reactions for flavonoids, and it is anticipated that TXN and its hydroxylated metabolites will be conjugated to enhance their water solubility and facilitate excretion.

-

Gut Microbiota Metabolism: The gut microbiota plays a crucial role in the metabolism of XN, including O-demethylation and reduction.[1][8][9] It is conceivable that the gut microbiome also metabolizes TXN, although the specific transformations are yet to be determined.

The hydrogenation of the α,β-double bond in TXN prevents the formation of isoxanthohumol, a key intermediate in the formation of the potent phytoestrogen 8-prenylnaringenin from XN. This structural modification is a key advantage of TXN.

Mechanism of Action & Signaling Pathways

The primary mechanism of action for TXN in ameliorating metabolic syndrome is its function as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonist.[1][2][3]

PPARγ Antagonism

In vitro competitive binding assays have shown that TXN binds to the PPARγ ligand-binding domain with an IC50 similar to the PPARγ agonist pioglitazone (B448) and is 8-10 times stronger than oleate.[1][3] Molecular docking simulations further support that TXN binds within the PPARγ ligand-binding pocket.[1][3] By binding to but not activating PPARγ, TXN antagonizes its transcriptional activity.[1][3]

Downstream Signaling Pathways

The antagonism of PPARγ by TXN leads to the downregulation of numerous biological processes and KEGG pathways in the liver.[1][2] Liver transcriptomics from mice treated with TXN revealed a significant downregulation of genes involved in:

-

Biosynthesis of unsaturated fatty acids

-

Glutathione metabolism

-

Amino sugar and nucleotide sugar metabolism

-

Glycolysis and gluconeogenesis

-

Fatty acid elongation

-

PPAR signaling pathway

Other Signaling Pathways

While PPARγ antagonism is the most well-documented mechanism, evidence suggests that the parent compound, XN, and by extension potentially TXN, may also influence other signaling pathways:

-

AMP-activated protein kinase (AMPK) activation: XN has been shown to activate AMPK in the liver, which is a key regulator of cellular energy homeostasis.[8][10]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling: XN can induce the Nrf2-ARE signaling pathway, which is involved in the antioxidant and anti-inflammatory responses.[11]

Experimental Protocols

The following methodologies are based on the key in vivo study by Zhang et al. (2021) investigating the effects of TXN in a diet-induced obesity mouse model.[1][2]

Animal Model and Diet

Sample Collection and Analysis

-

Blood Collection: Blood samples were collected for the analysis of plasma parameters.[1]

-

Tissue Collection: Liver, muscle, and adipose tissues were collected at the end of the study for transcriptomic and histological analysis.[1][5]

-

Analytical Method for TXN/XN Quantification: While the specific protocol for TXN is not detailed, it is stated that tissue levels were measured.[1][3] For XN, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantification in biological matrices.[6][12] A typical protocol involves:

-

Homogenization of tissue samples.

-

Extraction of the analytes using an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

-

Enzymatic hydrolysis to release conjugated forms of the compounds.

-

Analysis by LC-MS/MS.

-

References

- 1. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 2. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gut enterotype-dependent modulation of gut microbiota and their metabolism in response to xanthohumol supplementation in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthohumol Requires the Intestinal Microbiota to Improve Glucose Metabolism in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthohumol Requires the Intestinal Microbiota to Improve Glucose Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPA… [ouci.dntb.gov.ua]

- 11. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dbc.wroc.pl [dbc.wroc.pl]

The Discovery and Isolation of Tetrahydroxanthohumol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxanthohumol (TXN), a derivative of the prominent hop flavonoid Xanthohumol (B1683332) (XN), has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the context of metabolic syndrome. This technical guide provides an in-depth overview of the discovery and isolation of TXN from natural sources, with a focus on its semi-synthetic origin from the readily available precursor, XN. Detailed experimental protocols for the extraction of XN from Humulus lupulus (hops) and its subsequent conversion to TXN are provided, alongside a comprehensive summary of relevant quantitative data. Furthermore, this guide elucidates the primary signaling pathway modulated by TXN, offering a molecular basis for its observed biological activities.

Introduction

The quest for novel bioactive compounds from natural sources has led to the extensive investigation of prenylated flavonoids, a class of secondary metabolites with diverse pharmacological properties. Among these, Xanthohumol (XN), the principal prenylated chalcone (B49325) in hops (Humulus lupulus L.), has been the subject of numerous studies. While XN itself exhibits a range of biological effects, its metabolic derivative, this compound (TXN), has emerged as a molecule of significant interest. Notably, TXN is consistently referred to in scientific literature as a "synthetic derivative" or "Xanthohumol derivative," indicating its primary origin is through the chemical modification of its naturally abundant precursor, XN. To date, there is no substantial evidence of the natural occurrence of TXN in plants.

This guide details the process of obtaining TXN, which fundamentally begins with the efficient extraction and purification of XN from hops. Subsequently, a chemical transformation, specifically catalytic hydrogenation, is employed to convert XN into TXN. This two-step process, encompassing natural product isolation followed by semi-synthesis, is the established route for producing TXN for research and potential therapeutic development.

Isolation of Xanthohumol (XN) from Humulus lupulus

The isolation of Xanthohumol is the critical first step in obtaining this compound. The concentration of XN can vary significantly depending on the hop variety, growing conditions, and processing methods.

Natural Sources and Quantitative Data

Humulus lupulus L., the common hop plant, is the sole significant natural source of Xanthohumol. The concentration of XN is highest in the lupulin glands of the female hop cones. The following tables summarize quantitative data regarding XN content in various hop cultivars and the efficiency of different extraction methods.

Table 1: Xanthohumol (XN) Content in Various Hop Cultivars

| Hop Cultivar | XN Content (% w/w) | Reference |

| Nugget | 0.75 ± 0.01 | [1][2] |

| Columbus | 0.75 ± 0.01 | [1][2] |

| Cascade | Not specified, but lower than Nugget and Columbus | [1][2] |

| Fuggle | 0.35 ± 0.00 | [1][2] |

| Polish Varieties (general) | up to 1 | [3] |

| High-XN Varieties | > 1 | [4] |

| Aged Hops | < 0.1 | [4] |

Table 2: Efficiency of Xanthohumol (XN) Extraction Methods

| Extraction Method | Solvent System | Yield/Recovery | Purity | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (5:5:4:3, v/v/v/v) | 93.60% | > 95% | [5] |

| Solid-Liquid Extraction | 19.7% (v/v) Methanol (B129727) in Dichloromethane (B109758) | 78.48% recovery | Not specified | [2] |

| Ultrasound-Assisted Extraction | 80% Methanol | Not specified | Not specified | [3] |

| Supercritical CO2 Extraction | CO2 with ethanol (B145695) as a modifier | Higher than pure CO2 | Not specified | [4] |

Experimental Protocol: Extraction and Purification of Xanthohumol

The following protocol describes a general method for the extraction and purification of XN from hop pellets, based on common laboratory practices.

Materials and Equipment:

-

Dried hop pellets

-

Methanol

-

Dichloromethane

-

n-hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography column (Silica gel)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

-

Extraction:

-

Grind dried hop pellets to a fine powder.

-

Perform a solid-liquid extraction with a mixture of methanol and dichloromethane (e.g., 19.7% v/v methanol) at room temperature with stirring for approximately 90 minutes.[2]

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

-

Purification (Column Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica (B1680970) gel chromatography column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing pure XN.

-

Combine the pure fractions and evaporate the solvent to yield purified Xanthohumol.

-

Synthesis of this compound (TXN) from Xanthohumol (XN)

This compound is synthesized from Xanthohumol via catalytic hydrogenation. This reaction reduces the α,β-unsaturated ketone moiety of the chalcone structure.

Reaction and Yield

Table 3: Synthesis of this compound (TXN)

| Precursor | Reaction Type | Catalyst | Solvent | Product | Yield | Reference |

| Xanthohumol (XN) | Catalytic Hydrogenation | 5% Palladium on Carbon (Pd/C) | Methanol (MeOH) | This compound (TXN) | Not specified | [5] |

Experimental Protocol: Catalytic Hydrogenation of Xanthohumol

The following is a generalized protocol for the catalytic hydrogenation of a chalcone, which can be adapted for the synthesis of TXN from XN.

Materials and Equipment:

-

Purified Xanthohumol (XN)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Protocol:

-

Reaction Setup:

-

In a reaction flask, dissolve Xanthohumol (XN) in anhydrous methanol.

-

Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10 mol% of the substrate).

-

Seal the flask with a septum.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

-

Inflate a balloon with hydrogen gas and connect it to the reaction flask via a needle.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material (XN) is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography if necessary to yield pure this compound (TXN).

-

Signaling Pathway Modulation by this compound

A primary mechanism of action for this compound is its role as an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

PPARγ Signaling Pathway

PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis and lipid metabolism. In its active state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Antagonism by this compound

This compound acts as an antagonist by binding to the ligand-binding domain of PPARγ. This binding event prevents the conformational changes necessary for the recruitment of co-activators, thereby inhibiting the transcriptional activity of the PPARγ/RXR heterodimer. The downstream consequence is the altered expression of PPARγ target genes involved in lipid metabolism and storage.

References

- 1. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 2. Peer review in this compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Tetrahydroxanthohumol (TXN): A Novel PPARγ Antagonist for the Management of Metabolic Syndrome

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome (MetS) represents a cluster of cardiometabolic risk factors, including obesity, insulin (B600854) resistance, dyslipidemia, and hepatic steatosis, that significantly elevate the risk for type 2 diabetes and cardiovascular disease. A state of chronic, low-grade inflammation is a key underlying feature of MetS pathophysiology.[1][2] Tetrahydroxanthohumol (TXN), a hydrogenated, non-estrogenic derivative of the hop flavonoid xanthohumol (B1683332) (XN), has emerged as a promising therapeutic candidate.[3][4] Preclinical studies demonstrate that TXN is more effective than its parent compound at ameliorating MetS in diet-induced obese mouse models.[3][4] The primary mechanism of action appears to be the antagonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.[3][5] This whitepaper provides an in-depth review of the current evidence on TXN's effects on metabolic syndrome pathways, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling mechanisms.

Introduction to Metabolic Syndrome and Key Pathological Pathways

Metabolic syndrome is clinically defined by the presence of at least three of the following five conditions: abdominal obesity, elevated triglycerides, low high-density lipoprotein (HDL) cholesterol, hypertension, and high fasting glucose.[6] Its pathogenesis is complex, but central obesity and the subsequent development of insulin resistance are considered core drivers.[2] Excess caloric intake leads to adipocyte hypertrophy and visceral fat accumulation, which promotes a chronic inflammatory state characterized by the infiltration of macrophages into adipose tissue. These activated immune cells, along with adipocytes, release a cascade of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1), which contribute directly to systemic insulin resistance and other metabolic dysfunctions.[1][7][8]

This compound (TXN): An Advanced Derivative of Xanthohumol

Xanthohumol (XN), a prenylated flavonoid found in hops, has shown beneficial effects on MetS markers in various animal models.[7][9] However, its therapeutic potential is limited by its conversion in the gut to 8-prenylnaringenin, a potent phytoestrogen.[10] TXN is a synthetic derivative of XN that resists this metabolic conversion, showing negligible estrogenic activity.[11] Furthermore, studies have shown that TXN achieves significantly higher bioavailability compared to XN, with 5-, 10-, and 12-fold higher levels observed in the muscle, plasma, and liver, respectively, which may account for its enhanced efficacy in improving MetS parameters.[3][4]

Core Mechanism of Action: Antagonism of PPARγ

The primary molecular target of TXN in the context of metabolic syndrome appears to be PPARγ.[3][5] While PPARγ agonists (like thiazolidinediones) are known insulin sensitizers, their use can lead to undesirable side effects. Evidence suggests that moderate inhibition or antagonism of PPARγ can protect against high-fat diet-induced obesity and hepatic steatosis.[3][4]

TXN has been shown to directly bind to the PPARγ ligand-binding domain.[3][12] A competitive binding assay revealed that both XN and TXN bind to PPARγ with an IC50 similar to the agonist pioglitazone, indicating a strong interaction.[3][5][13] By acting as an antagonist, TXN inhibits the transcriptional activity of PPARγ, leading to the downregulation of key target genes involved in lipid synthesis and storage.[4][12] This antagonism has been demonstrated to inhibit the differentiation of preadipocytes and reduce lipid accumulation.[3][5]

Effects on Key Pathways in Metabolic Syndrome

Attenuation of Hepatic Steatosis and Dyslipidemia

Non-alcoholic fatty liver disease (NAFLD) is a major component of metabolic syndrome.[3] In high-fat diet (HFD)-induced obese mice, TXN supplementation dramatically suppresses hepatic steatosis.[3][13] Liver transcriptomics from these animals revealed that TXN treatment downregulates multiple key pathways, including fatty acid biosynthesis, fatty acid elongation, and PPAR signaling.[4] This leads to a visible reduction in hepatic lipid vacuole accumulation.[13] Concurrently, treatment with the parent compound XN has been shown to significantly lower plasma levels of total triglycerides and LDL-cholesterol.[7]

Improvement of Glucose Homeostasis

TXN administration significantly improves glucose homeostasis in preclinical models of MetS.[3][10] In diet-induced obese mice, TXN treatment improved glucose tolerance.[10] Studies with XN showed a significant reduction in plasma insulin levels, suggesting an improvement in insulin sensitivity and a reduced burden on pancreatic beta-cells.[7]

Modulation of Adipose Tissue Inflammation

A key finding is TXN's ability to mitigate the chronic inflammation associated with obesity.[10] In the white adipose tissue (WAT) of HFD-fed mice, TXN supplementation was found to decrease the expression of the monocyte chemotactic factor Ccl2/Mcp1 and the macrophage-specific marker F4/80.[10] This indicates that TXN suppresses macrophage infiltration into adipose tissue, a critical event in the inflammatory cascade that drives insulin resistance.

References

- 1. TARGETING INFLAMMATION IN METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolic syndrome and inflammation: association or causation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 4. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Syndrome and Inflammation: A Critical Review of In Vitro and Clinical Approaches for Benefit Assessment of Plant Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthohumol improves dysfunctional glucose and lipid metabolism in diet-induced obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Improvements in Metabolic Syndrome by Xanthohumol Derivatives are Linked to Altered Gut Microbiota and Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciety.org [sciety.org]

- 13. researchgate.net [researchgate.net]

Tetrahydroxanthohumol: A PPARγ Antagonist for Metabolic Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] While PPARγ agonists, such as the thiazolidinedione class of drugs, are effective insulin (B600854) sensitizers, their use is associated with undesirable side effects, including weight gain and fluid retention.[2][4] This has spurred interest in the development of PPARγ antagonists as potential therapeutic agents for metabolic disorders, including non-alcoholic fatty liver disease (NAFLD).[1][2] Tetrahydroxanthohumol (TXN), a derivative of the hop flavonoid xanthohumol (B1683332) (XN), has emerged as a promising PPARγ antagonist.[1][5][6] This technical guide provides a comprehensive overview of TXN's mechanism of action, experimental protocols for its investigation, and key quantitative data, serving as a resource for researchers in the field.

Mechanism of Action: Competitive Antagonism of PPARγ

This compound functions as a direct competitive antagonist of PPARγ.[5][6][7] It binds to the ligand-binding domain (LBD) of the PPARγ receptor, thereby preventing the binding of endogenous and synthetic agonists.[5][6][7][8] This inhibition of agonist binding prevents the conformational changes in the receptor that are necessary for the recruitment of co-activators and the subsequent transcription of target genes involved in lipogenesis and adipocyte differentiation.[8][9][10][11]

Molecular docking simulations have further elucidated the interaction between TXN and the PPARγ LBD, showing that it occupies the same binding pocket as known agonists.[5][6][7] The antagonistic activity of TXN has been demonstrated to be functionally relevant in both in vitro and in vivo models. In cell-based assays, TXN inhibits agonist-induced adipocyte differentiation and the expression of key lipogenic genes.[5][7][8] In animal studies, TXN has been shown to attenuate high-fat diet-induced hepatic steatosis and weight gain, with liver transcriptomics revealing a significant perturbation of PPARγ signaling pathways.[2][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds in the context of PPARγ antagonism.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| This compound (TXN) | TR-FRET Competitive Binding | PPARγ | 1.38 | [5][12] |

| Xanthohumol (XN) | TR-FRET Competitive Binding | PPARγ | 1.97 | [5][12] |

| Oleic Acid | TR-FRET Competitive Binding | PPARγ | 16.6 | [5] |

| Pioglitazone | TR-FRET Competitive Binding | PPARγ | Similar to XN and TXN | [5][7] |

Table 2: In Vitro Functional Antagonism

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| This compound (TXN) | 3T3-L1 Preadipocytes | Rosiglitazone-induced differentiation | Inhibition | 25 µM | [5] |

| Xanthohumol (XN) | 3T3-L1 Preadipocytes | Rosiglitazone-induced differentiation | Inhibition | 25 µM | [5] |

| This compound (TXN) | 3T3-L1 Preadipocytes | Expression of PPARγ target genes (Cd36, Fabp4, Mogat1, Cidec, Plin4, Fgf21) | Downregulation | 25 µM | [5][8] |

| Xanthohumol (XN) | 3T3-L1 Preadipocytes | Expression of PPARγ target genes (Cd36, Fabp4, Mogat1, Cidec, Plin4, Fgf21) | Downregulation | 25 µM | [5][8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate investigation of TXN as a PPARγ antagonist.

PPARγ Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of a test compound to the PPARγ ligand-binding domain.

-

Principle: The assay is based on the competition between a fluorescently labeled PPARγ ligand (tracer) and the unlabeled test compound (TXN) for binding to a GST-tagged PPARγ-LBD. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescent ligand acts as the acceptor. When the tracer is bound to the PPARγ-LBD, excitation of the donor results in FRET and a high emission signal from the acceptor. Unlabeled ligands compete for binding, displacing the tracer and causing a decrease in the FRET signal.

-

Materials:

-

GST-tagged human PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescent pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green)

-

Test compound (TXN) and reference compounds (e.g., rosiglitazone)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference compounds.

-

In a microplate, add the GST-PPARγ-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer.

-

Add the diluted test compounds or vehicle control to the wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~520 nm and ~495 nm).

-

Calculate the percentage of tracer displacement for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

3T3-L1 Preadipocyte Differentiation Assay

This cell-based assay assesses the functional ability of TXN to antagonize agonist-induced adipogenesis.

-

Principle: 3T3-L1 preadipocytes can be induced to differentiate into mature, lipid-laden adipocytes by treatment with a cocktail of adipogenic inducers, including a PPARγ agonist like rosiglitazone. A PPARγ antagonist will inhibit this differentiation process. The extent of differentiation is typically quantified by staining intracellular lipid droplets with Oil Red O.

-

Materials:

-

Murine 3T3-L1 preadipocytes

-

DMEM with 10% fetal bovine serum

-

Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

-

PPARγ agonist (e.g., rosiglitazone)

-

Test compound (TXN)

-

Oil Red O staining solution

-

Spectrophotometer

-

-

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

-

Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing a fixed concentration of the PPARγ agonist (e.g., 1 µM rosiglitazone) and varying concentrations of TXN or vehicle control.

-

After 48 hours, replace the medium with DMEM containing 10% FBS and insulin for another 48 hours.

-

Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

-

After 7-10 days, when mature adipocytes have formed in the positive control wells, wash the cells with PBS and fix with 10% formalin.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

Wash away excess stain and allow the plates to dry.

-

Quantify the stained lipid by eluting the Oil Red O with isopropanol and measuring the absorbance at ~520 nm.

-

PPARγ Reporter Gene Assay

This assay measures the ability of TXN to inhibit the transcriptional activity of PPARγ in response to an agonist.[13][14][15][16]

-

Principle: Cells are co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPAR response elements (PPREs).[14] In the presence of a PPARγ agonist, the activated receptor binds to the PPREs and drives luciferase expression. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

-

Materials:

-

A suitable cell line (e.g., HEK293T or U2OS)

-

Expression vector for human PPARγ

-

PPRE-driven luciferase reporter plasmid (e.g., pGL3-3xPPRE-luc)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

PPARγ agonist (e.g., rosiglitazone)

-

Test compound (TXN)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid.

-

After 24 hours, re-seed the cells into a 96-well plate.

-

Treat the cells with a fixed concentration of the PPARγ agonist (e.g., EC50 concentration) and varying concentrations of TXN or vehicle control.

-

Incubate for 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of TXN and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Caption: PPARγ signaling and the antagonistic action of this compound (TXN).

Caption: Workflow for the PPARγ competitive binding assay (TR-FRET).

Caption: Workflow for the 3T3-L1 preadipocyte differentiation assay.

References

- 1. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 2. elifesciences.org [elifesciences.org]

- 3. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peer review in this compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 5. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciety.org [sciety.org]

- 9. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. indigobiosciences.com [indigobiosciences.com]

Preliminary Toxicity Assessment of Tetrahydroxanthohumol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available, preliminary data regarding the toxicity of Tetrahydroxanthohumol (TXN). The information is intended for research and drug development professionals. A comprehensive toxicity assessment requires further dedicated studies compliant with regulatory guidelines.

Executive Summary

This compound (TXN), a derivative of the hop flavonoid Xanthohumol (B1683332) (XN), has garnered interest for its potential therapeutic effects, particularly in the context of metabolic syndrome. This technical guide synthesizes the current, albeit limited, understanding of its toxicological profile. To date, no dedicated, guideline-compliant acute, sub-chronic, or genotoxicity studies on TXN have been identified in the public domain. However, studies focused on its efficacy in metabolic disease models report a lack of adverse effects at the doses tested. In vitro cytotoxicity data for TXN is available and presented herein. For a more comprehensive perspective, toxicological data for the parent compound, Xanthohumol (XN), is also included as a comparator, given the structural similarity. This guide aims to provide a foundational understanding of the known safety aspects of TXN to inform future research and development.

In Vivo Toxicity

No formal acute or sub-chronic toxicity studies for this compound (TXN) following OECD or other regulatory guidelines were identified. The available in vivo data is derived from studies investigating its efficacy in animal models of metabolic syndrome.

This compound (TXN)

In a study investigating the effects of TXN on high-fat diet-induced hepatic steatosis in mice, it was noted that at the dose administered, no adverse events were observed.[1][2] Future work to evaluate both lower and higher doses for safety and efficacy has been suggested.[1]

Table 1: Summary of In Vivo Observations for this compound (TXN)

| Species | Strain | Dose Administration | Duration | Key Observations | Reference |

| Mouse | C57Bl/6J | 0.035% in diet | 16 weeks | Attenuated weight gain and hepatic steatosis; no adverse events reported. | [2][3] |

Xanthohumol (XN) - Parent Compound

More extensive, though not fully comprehensive for regulatory submission, in vivo toxicity data is available for the parent compound, Xanthohumol (XN).

Table 2: Summary of In Vivo Toxicity Data for Xanthohumol (XN)

| Study Type | Species | Strain | Dose | Duration | Key Findings | Reference |

| Sub-chronic | Mouse | BALB/c | 1000 mg/kg bw/day | 3 weeks | No adverse effects on major organ function and homeostasis. | |

| Sub-chronic | Rat | Sprague Dawley | 1000 mg/kg bw/day (gavage) | 28 days | Weak hepatotoxicity observed. | |

| Sub-chronic | Mouse | Not specified | 23 mg/kg bw/day | 4 weeks | No signs of toxicity in bone marrow, liver, exocrine pancreas, kidneys, muscles, thyroid, or ovaries. | |

| Two-Generation | Rat | Sprague Dawley | 100 mg/kg bw/day | Lifelong | Did not affect development. | |

| Acute | Not specified | Not specified | >2000 mg/kg bw (oral, dermal ATE) | Single dose | Estimated ATE values suggest low acute toxicity. |

In Vitro Cytotoxicity

Direct in vitro cytotoxicity data for TXN is available from studies on preadipocyte cell lines.

Table 3: Summary of In Vitro Cytotoxicity Data for this compound (TXN) and Xanthohumol (XN)

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| This compound (TXN) | 3T3-L1 | MTT | 5, 10, 25 µM | Cell viability >90% | [1] |

| This compound (TXN) | 3T3-L1 | MTT | 50 µM | Significantly cytotoxic | [1] |

| Xanthohumol (XN) | 3T3-L1 | MTT | 5, 10, 25 µM | Cell viability >90% | [1] |

| Xanthohumol (XN) | 3T3-L1 | MTT | 50 µM | Significantly cytotoxic | [1] |

| Xanthohumol (XN) | HepG2 | Not specified | >25 µM | Cytotoxic | |

| Xanthohumol (XN) | C2C12 | Not specified | >25 µM | Cytotoxic |

Genotoxicity

No direct genotoxicity studies (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for this compound (TXN) were found in the public literature.

Xanthohumol (XN) - Parent Compound

Data on the genotoxic potential of the parent compound, Xanthohumol, is available.

Table 4: Summary of Genotoxicity Data for Xanthohumol (XN) and Related Hop Extracts

| Test Article | Assay | System | Metabolic Activation | Result | Reference |

| Xanthohumol-rich Hop Extract | Bacterial Reverse Mutation (Ames) | Not specified | Not specified | Not mutagenic | |

| Matured Hop Extract | Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without | Negative | |

| Matured Hop Extract | In Vitro Chromosomal Aberration | Not specified | Without | Positive at high concentrations | |

| Matured Hop Extract | In Vivo Micronucleus | Rat | Not applicable | Negative | |

| Xanthohumol | Not specified | HepG2 cells | Not applicable | Not genotoxic at concentrations below 10 µM |

Experimental Protocols

In Vivo Study of TXN in a High-Fat Diet Mouse Model

-

Objective: To determine the effect of TXN on lipid accumulation in the liver of mice fed a high-fat diet.

-

Animal Model: Male C57Bl/6J mice.

-

Diet Groups:

-

Low-Fat Diet (LFD)

-

High-Fat Diet (HFD) (60% kcal from fat)

-

HFD supplemented with 0.035% TXN

-

HFD supplemented with Xanthohumol (low and high doses)

-

-

Duration: 16 weeks.

-

Parameters Monitored: Body weight, food intake, glucose tolerance, and hepatic steatosis. At the end of the study, liver tissues were collected for transcriptomics.[2][3]

-

Key Findings Related to Safety: The study reported no adverse events in the TXN-treated group.

In Vitro Cytotoxicity Assessment using MTT Assay

-

Objective: To determine the cytotoxic effects of TXN and XN on 3T3-L1 preadipocyte cells.

-

Cell Line: 3T3-L1 murine preadipocyte fibroblasts.

-

Methodology:

-

Cells were seeded in 96-well plates.

-

After a 48-hour incubation with various concentrations of TXN or XN, the number of live cells was determined using an MTT assay.

-

-

Endpoint: Cell viability, with concentrations resulting in greater than 90% viability selected for subsequent experiments.[1]

Mechanistic Insights and Visualizations

The primary mechanism of action identified for both TXN and XN is the antagonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] This interaction is believed to underlie the observed effects on lipid metabolism.

Proposed Signaling Pathway of TXN in Hepatic Steatosis

Caption: Antagonistic action of TXN on the PPARγ signaling pathway.

General Workflow for In Vivo Toxicity Assessment

Caption: A standardized workflow for a 90-day sub-chronic oral toxicity study.

Standard Genetic Toxicology Testing Battery

Caption: Logical relationship of assays in a standard genetic toxicology battery.

Conclusion and Recommendations

The currently available data suggests that this compound is well-tolerated in mice at doses effective for mitigating metabolic disturbances. Preliminary in vitro cytotoxicity data indicates a toxicity threshold above 25 µM in preadipocytes. However, a significant data gap exists regarding its comprehensive toxicological profile. There is a critical need for standardized, guideline-compliant studies to formally assess the safety of TXN. It is recommended that future research includes:

-

Acute oral toxicity studies in rodents to determine the LD50.

-

A 90-day sub-chronic oral toxicity study in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

A standard genetic toxicology battery , including a bacterial reverse mutation assay (Ames test), an in vitro mammalian chromosomal aberration or micronucleus assay, and an in vivo micronucleus test, to evaluate its mutagenic and clastogenic potential.

The findings from such studies are essential for a thorough risk assessment and to support any future clinical development of this compound.

References

- 1. Peer review in this compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 2. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ | eLife [elifesciences.org]

- 3. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydroxanthohumol: A Technical Guide to its Role in Attenuating Hepatic Steatosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, tightly linked to the epidemics of obesity and type 2 diabetes. The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Currently, there are no FDA-approved pharmacological treatments for NAFLD, highlighting the urgent need for novel therapeutic strategies. Tetrahydroxanthohumol (TXN), a derivative of the hop-derived flavonoid xanthohumol (B1683332) (XN), has emerged as a promising candidate for the attenuation of hepatic steatosis. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and methodological considerations regarding the action of TXN in the liver. We consolidate quantitative data from key preclinical studies, detail experimental protocols for in vivo and in vitro models, and visualize the intricate signaling pathways and experimental workflows involved in TXN research. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of TXN for NAFLD.

Introduction

Hepatic steatosis, the hallmark of NAFLD, is characterized by the excessive accumulation of triglycerides within hepatocytes. This condition arises from an imbalance between fatty acid uptake, de novo lipogenesis (DNL), fatty acid oxidation, and the export of very-low-density lipoproteins (VLDL). Xanthohumol (XN), a prenylated flavonoid found in hops, and its more bioavailable derivative, this compound (TXN), have demonstrated significant beneficial effects in preclinical models of metabolic syndrome.[1][2] Notably, TXN has shown superior efficacy in mitigating high-fat diet (HFD)-induced obesity and hepatic steatosis.[1][3] This guide focuses on the current understanding of TXN's mechanism of action, which primarily involves the antagonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the activation of AMP-activated protein kinase (AMPK).

Quantitative Data on the Efficacy of Xanthohumol and this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Xanthohumol (XN) and this compound (TXN) on metabolic parameters in high-fat diet (HFD)-induced obese mice.

Table 1: Effects of XN and TXN on Body Weight and Liver Parameters in HFD-Fed Mice

| Treatment Group | Dosage | Study Duration (weeks) | Final Body Weight (g) | Body Weight Gain (%) | Liver Weight (g) | Liver to Body Weight Ratio (%) | Reference |

| HFD Control | - | 12 | 45.5 ± 1.5 | 102.2 ± 6.7 | 1.8 ± 0.1 | 4.0 ± 0.2 | [4] |

| HFD + XN | 30 mg/kg/day | 12 | 42.1 ± 1.3 | 86.5 ± 5.9 | 1.5 ± 0.1 | 3.6 ± 0.2 | [4] |

| HFD + XN | 60 mg/kg/day | 12 | 38.6 ± 1.2 | 70.9 ± 5.4 | 1.3 ± 0.1 | 3.4 ± 0.2 | [4] |

| HFD Control | - | 50 days | 48.7 ± 1.2 | - | 2.5 ± 0.1 | - | [5] |

| HFD + 0.2% XN | ~100 mg/kg/day | 50 days | 45.1 ± 1.0 | - | 2.1 ± 0.1 | - | [5] |

| HFD + 0.4% XN | ~200 mg/kg/day | 50 days | 42.3 ± 0.9 | - | 1.7 ± 0.1 | - | [5] |

| HFD Control | - | 16 | - | ~250 | - | - | [1] |

| HFD + LXN | 30 mg/kg diet | 16 | - | ~240 | - | - | [1] |

| HFD + HXN | 60 mg/kg diet | 16 | - | ~210 | - | - | [1] |

| HFD + TXN | 30 mg/kg diet | 16 | - | ~190 | - | - | [1] |

*Indicates a statistically significant difference compared to the HFD control group. LXN: Low-dose Xanthohumol; HXN: High-dose Xanthohumol.

Table 2: Effects of XN and TXN on Plasma Metabolic Markers in HFD-Fed Mice

| Treatment Group | Dosage | Study Duration (weeks) | Total Cholesterol (mg/dL) | Total Triglycerides (mg/dL) | LDL-Cholesterol (mg/dL) | Insulin (ng/mL) | Leptin (ng/mL) | Reference |

| HFD Control | - | 12 | 223 ± 11 | 98 ± 9 | 101 ± 9 | 4.8 ± 0.7 | 68 ± 5 | [4] |

| HFD + XN | 30 mg/kg/day | 12 | 201 ± 10 | 85 ± 8 | 85 ± 8 | 3.9 ± 0.6 | 55 ± 4 | [4] |

| HFD + XN | 60 mg/kg/day | 12 | 178 ± 9 | 72 ± 7 | 20 ± 3 | 2.8 ± 0.4 | 40 ± 3 | [4] |

| HFD Control | - | 50 days | 245 ± 15 | 56.8 ± 10.0 | - | - | - | [5] |

| HFD + 0.2% XN | ~100 mg/kg/day | 50 days | 210 ± 12 | 59.2 ± 8.5 | - | - | - | [5] |

| HFD + 0.4% XN | ~200 mg/kg/day | 50 days | 198 ± 10 | 65.7 ± 11.2 | - | - | - | [5] |

*Indicates a statistically significant difference compared to the HFD control group.

Table 3: In Vitro Activity of XN and TXN

| Compound | Assay | IC50 | Reference |

| Xanthohumol (XN) | PPARγ Competitive Binding | Similar to Pioglitazone | [3] |

| This compound (TXN) | PPARγ Competitive Binding | Similar to Pioglitazone | [3] |

Core Mechanisms of Action

Antagonism of PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis and lipid storage. In the liver, upregulation of PPARγ is associated with the development of steatosis.[6] TXN and XN have been shown to act as antagonists of PPARγ.[3] They bind to the PPARγ ligand-binding domain, but unlike agonists, they do not activate the receptor. This antagonism is thought to be a key mechanism by which TXN reduces the expression of lipogenic genes in the liver, thereby mitigating fat accumulation.[1] Competitive binding assays have demonstrated that XN and TXN bind to PPARγ with an IC50 similar to that of the agonist pioglitazone.[3]

Activation of AMPK

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic processes, such as lipogenesis, to catabolic processes, like fatty acid oxidation.[7] Studies on xanthohumol have shown that it increases the phosphorylation and activation of AMPK in the liver.[8] This activation of AMPK leads to the phosphorylation and inactivation of key enzymes involved in lipogenesis, such as acetyl-CoA carboxylase (ACC). Furthermore, activated AMPK can suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound's effect on hepatic steatosis.

In Vivo Model: High-Fat Diet-Induced Hepatic Steatosis in Mice

-

Animal Model: Male C57BL/6J mice, typically 8-9 weeks of age, are used.[4]

-

Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[9]

-

Diet:

-

Treatment:

-

Duration: The feeding study typically lasts for 12 to 16 weeks.[1][4]

-

Monitoring: Body weight and food intake are monitored weekly.

-

Endpoint Analysis:

-

Blood Collection: Blood is collected via cardiac puncture for the analysis of plasma lipids (total cholesterol, triglycerides, LDL-cholesterol), glucose, insulin, and inflammatory markers.

-

Tissue Harvesting: Livers are excised, weighed, and portions are either flash-frozen in liquid nitrogen for molecular analysis or fixed in 10% neutral buffered formalin for histology.

-

Histological Analysis of Hepatic Steatosis

Oil Red O Staining for Neutral Lipids:

-

Tissue Preparation: Frozen liver sections (8-10 µm) are cut using a cryostat.

-

Fixation: Sections are fixed in 10% formalin for 5-10 minutes.

-

Staining:

-

Rinse with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O working solution for 15 minutes.

-

Rinse again with 60% isopropanol.

-

-

Counterstaining: Nuclei are lightly stained with hematoxylin.

-

Mounting: Sections are mounted in an aqueous mounting medium.

-

Analysis: Lipid droplets appear as red-stained globules within the cytoplasm of hepatocytes. The degree of steatosis can be quantified using image analysis software to determine the percentage of the liver area occupied by lipid droplets.

Biochemical Analysis of Hepatic Lipids

Measurement of Liver Triglyceride Content:

-

Lipid Extraction:

-

A small piece of frozen liver tissue (50-100 mg) is homogenized.

-

Lipids are extracted using a 2:1 chloroform:methanol solution.

-

-

Phase Separation: A salt solution is added to separate the mixture into two phases. The lower organic phase contains the lipids.

-

Evaporation and Reconstitution: The organic solvent is evaporated under nitrogen, and the lipid extract is reconstituted in isopropanol.

-

Quantification: Triglyceride levels are measured using a commercial colorimetric assay kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of reactions that produce a colored product quantifiable by spectrophotometry.

In Vitro Model: Oleic Acid-Induced Steatosis in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Steatosis: Cells are treated with oleic acid (typically 0.5-1.5 mM) complexed to bovine serum albumin (BSA) for 24 hours to induce lipid accumulation.[10][11]

-

TXN Treatment: Cells are co-treated with various concentrations of TXN to assess its protective effects.

-

Analysis:

-

Lipid Accumulation: Intracellular lipid droplets are visualized and quantified by Oil Red O staining.

-

Gene and Protein Expression: The expression of genes and proteins involved in lipogenesis and fatty acid oxidation is analyzed by qRT-PCR and Western blotting, respectively.

-

Molecular Biology Techniques

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from liver tissue or cultured cells, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: The expression of target genes is quantified using SYBR Green-based qPCR. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Gapdh) for normalization.

-

Target Genes:

-

Lipogenesis: Srebp-1c, Acc1, Fasn, Pparγ

-

Fatty Acid Oxidation: Cpt1a, Ppara

-

Western Blotting:

-

Protein Extraction and Quantification: Total protein is extracted from liver tissue or cells, and the concentration is determined.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, SREBP-1c).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for the attenuation of hepatic steatosis in preclinical models. Its dual mechanism of action, involving the antagonism of PPARγ and the activation of AMPK, provides a robust rationale for its efficacy in reducing hepatic lipid accumulation. The data presented in this guide highlight the dose-dependent effects of TXN and its precursor, XN, on key metabolic parameters. The detailed experimental protocols offer a foundation for further research in this area.

Future studies should focus on several key aspects. Firstly, long-term efficacy and safety studies in more advanced preclinical models of NASH, which include inflammation and fibrosis, are warranted. Secondly, a deeper investigation into the upstream regulators and downstream effectors of the TXN-modulated signaling pathways will provide a more complete understanding of its molecular actions. Finally, the translation of these promising preclinical findings into human clinical trials is the ultimate goal to determine the therapeutic utility of TXN for the treatment of NAFLD. While no clinical trials are currently underway specifically for TXN in NAFLD, the strong preclinical evidence suggests it is a compelling candidate for future investigation.

References

- 1. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a xanthohumol derivative, attenuates high-fat diet-induced hepatic steatosis by antagonizing PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthohumol improves dysfunctional glucose and lipid metabolism in diet-induced obese C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthohumol Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptors as targets to treat non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hepatic Antisteatosis Effect of Xanthohumol in High-Fat Diet-Fed Rats Entails Activation of AMPK as a Possible Protective Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diet-induced obesity murine model [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydroxanthohumol: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxanthohumol (TXN), a derivative of the hop flavonoid Xanthohumol (B1683332) (XN), is emerging as a compound of significant interest for its potential therapeutic applications. While much of the research has focused on its role in metabolic disorders, there is a growing body of evidence suggesting potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of TXN's anti-inflammatory effects, including its mechanisms of action, relevant signaling pathways, and available quantitative data. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, influencing several key signaling pathways involved in the inflammatory response.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Antagonism

A primary mechanism of action for TXN is its role as a PPARγ antagonist. In studies using a PPARγ competitive binding assay, both Xanthohumol (XN) and TXN were shown to bind to the PPARγ ligand-binding domain.[1][2][3][4][5] This interaction is significant as PPARγ is a key regulator of adipogenesis and inflammation. By antagonizing PPARγ, TXN can modulate the expression of genes involved in inflammatory processes.

Modulation of NF-κB and Nrf2 Signaling Pathways

While direct evidence for TXN is still emerging, studies on the parent compound, Xanthohumol (XN), strongly suggest that modulation of the NF-κB and Nrf2 signaling pathways is a critical aspect of its anti-inflammatory activity.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a central regulator of inflammation. XN has been shown to reduce the nuclear accumulation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): The Nrf2 pathway is a key regulator of the antioxidant response. XN has been demonstrated to stimulate the nuclear levels of Nrf2, leading to the upregulation of antioxidant enzymes.[6] This antioxidant activity can help to mitigate the oxidative stress that often accompanies and exacerbates inflammation.

Influence on Gut Microbiota and Bile Acid Metabolism

Recent research has highlighted the significant impact of TXN on the gut microbiome and bile acid metabolism. Administration of TXN has been shown to alter the composition of gut microbiota, which can, in turn, influence systemic inflammation.[1][7]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the effects of this compound and the related compound Xanthohumol. It is important to note that much of the specific quantitative anti-inflammatory data for TXN in classical inflammation models is not yet available in the public domain.

Table 1: In Vivo Effects of this compound in a High-Fat Diet (HFD) Mouse Model

| Parameter | Model | Treatment Group | Dosage | Duration | Observation | Citation |

| Body Weight Gain | C57Bl/6J mice on HFD | HFD + TXN | 30 mg/kg of diet | 16 weeks | Attenuated HFD-induced body weight gain throughout the experimental period. | [1][2][7] |

| sWAT and mWAT fat mass | C57Bl/6J mice on HFD | HFD + TXN | 30 mg/kg of diet | 16 weeks | Decreased subcutaneous (sWAT) and mesenteric (mWAT) white adipose tissue fat mass. | [1] |